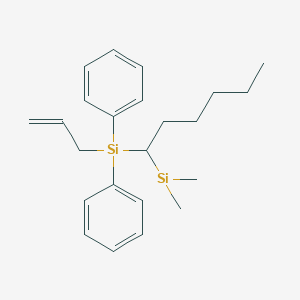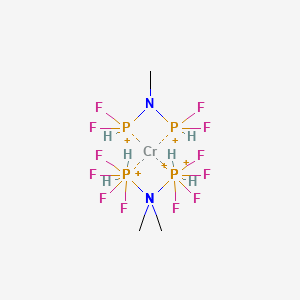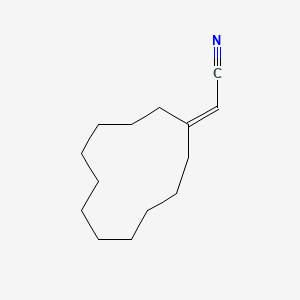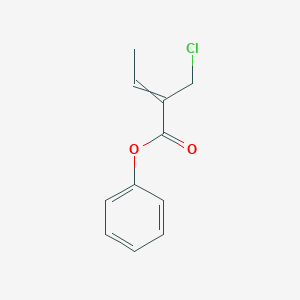![molecular formula C10H12O6 B14500964 Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate CAS No. 64374-69-2](/img/structure/B14500964.png)
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate is a highly strained carbocyclic compound. The bicyclo[1.1.0]butane core is known for its unique structural properties, characterized by a bridging carbon-carbon bond that creates significant ring strain. This strain makes the compound highly reactive and valuable in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization. One common method involves the use of photoredox catalysis to promote single-electron oxidation, leading to the formation of radical cations that can undergo regio- and diastereoselective cycloaddition reactions . Another approach involves the use of boronic esters and lithium reagents to generate the bicyclo[1.1.0]butane core under low-temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are less common due to its specialized applications and the complexity of its synthesis. advancements in photoredox catalysis and strain-release chemistry have made it more accessible for large-scale synthesis .
化学反应分析
Types of Reactions
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate undergoes a variety of chemical reactions, primarily driven by the release of ring strain. These include:
Oxidation: Single-electron oxidation to form radical cations.
Reduction: Reduction reactions facilitated by electron-donating reagents.
Substitution: Nucleophilic substitution at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include photoredox catalysts, lithium reagents, and boronic esters. Reaction conditions often involve low temperatures to stabilize the highly reactive intermediates .
Major Products
The major products formed from these reactions include various cyclobutanes and azetidines, which are valuable intermediates in organic synthesis .
科学研究应用
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of sp3-rich carbocycles and heterocycles.
Biology: Employed in bioconjugation processes due to its high reactivity.
Medicine: Investigated for its potential as a bioisostere in drug discovery.
Industry: Utilized in the development of new materials with unique structural properties.
作用机制
The mechanism of action of trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate involves the release of ring strain upon breaking the bridging carbon-carbon bond. This strain-release mechanism facilitates various chemical transformations, making it a valuable intermediate in synthetic chemistry . The molecular targets and pathways involved include nucleophilic addition to the bridgehead positions and electrophilic activation of adjacent carbonyl groups .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound, known for its high strain energy and diverse reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Uniqueness
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate is unique due to its specific functionalization, which enhances its reactivity and makes it a versatile building block in synthetic chemistry. Its ability to undergo regio- and diastereoselective reactions sets it apart from other strained carbocycles .
属性
CAS 编号 |
64374-69-2 |
|---|---|
分子式 |
C10H12O6 |
分子量 |
228.20 g/mol |
IUPAC 名称 |
trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate |
InChI |
InChI=1S/C10H12O6/c1-14-6(11)9-4-5(9)10(9,7(12)15-2)8(13)16-3/h5H,4H2,1-3H3 |
InChI 键 |
KKTWUJKMBIZRDX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC1C2(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


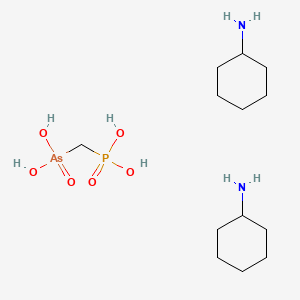

![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
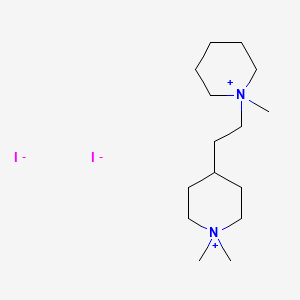
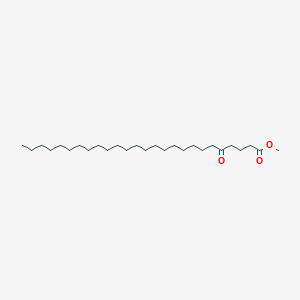
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

